2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methoxy-6-[(phenylsulfanyl)methyl]pyrimidine
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Overview
Description
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methoxy-6-[(phenylsulfanyl)methyl]pyrimidine is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, methoxyl, and phenylsulfanyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methoxy-6-[(phenylsulfanyl)methyl]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Introduction of the Dichlorophenyl Group: This step involves the use of 2,6-dichlorobenzyl chloride in the presence of a base to introduce the dichlorophenyl group.
Attachment of the Methoxyl Group: Methoxylation can be achieved using methanol and a suitable catalyst.
Addition of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using phenylthiol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methoxy-6-[(phenylsulfanyl)methyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the positions of the dichlorophenyl and phenylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenylthiol, methanol, and appropriate bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methoxy-6-[(phenylsulfanyl)methyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methoxy-6-[(phenylsulfanyl)methyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methoxy-6-[(phenylsulfanyl)methyl]pyrimidine
- **this compound derivatives
- **Other pyrimidine-based compounds with similar substituents
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4-methoxy-6-(phenylsulfanylmethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS2/c1-24-18-10-13(11-25-14-6-3-2-4-7-14)22-19(23-18)26-12-15-16(20)8-5-9-17(15)21/h2-10H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAKYLUVRRZKQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)CSC2=CC=CC=C2)SCC3=C(C=CC=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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